![molecular formula C18H23N3O B5851662 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine](/img/structure/B5851662.png)
1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine, also known as EBP, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound belongs to the class of piperazine derivatives and has been found to possess several interesting biochemical and physiological properties. In
Scientific Research Applications
1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential use in various scientific applications. One of the most promising applications of 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine is in the field of neuroscience, where it has been found to act as a potent and selective antagonist of the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress, and its antagonism by 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine has been found to produce anxiolytic and antidepressant-like effects in animal models.
Mechanism of Action
The mechanism of action of 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine involves the selective antagonism of the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor family and is widely distributed in the brain. Its activation by serotonin produces inhibitory effects on neuronal activity, leading to the regulation of mood, anxiety, and stress. 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine, by acting as an antagonist of this receptor, blocks its inhibitory effects and produces anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine are primarily related to its antagonism of the 5-HT1A receptor. This receptor is involved in the regulation of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are known to play a critical role in the regulation of mood, anxiety, and stress. By blocking the inhibitory effects of the 5-HT1A receptor, 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine produces an increase in the release of these neurotransmitters, leading to anxiolytic and antidepressant-like effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This makes it an excellent tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine is its potential off-target effects, which may lead to false-positive or false-negative results. Therefore, it is essential to use appropriate controls and experimental designs to minimize these effects.
Future Directions
There are several future directions for the research on 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine. One of the most promising directions is the development of novel 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine derivatives with improved potency, selectivity, and pharmacokinetic properties. These derivatives may have potential therapeutic applications in the treatment of various mood and anxiety disorders. Another direction is the investigation of the role of the 5-HT1A receptor in various neurological and psychiatric disorders, such as schizophrenia, bipolar disorder, and post-traumatic stress disorder. Finally, the development of new animal models and experimental paradigms may help to elucidate the mechanisms underlying the anxiolytic and antidepressant effects of 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine and its derivatives.
Conclusion:
In conclusion, 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine is a chemical compound that has been extensively studied for its potential use in various scientific applications. Its selective antagonism of the 5-HT1A receptor produces anxiolytic and antidepressant-like effects, making it a promising tool for studying the role of this receptor in various physiological and pathological conditions. While there are limitations to its use in lab experiments, the development of novel 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine derivatives and the investigation of its role in neurological and psychiatric disorders may lead to new therapeutic approaches for the treatment of these conditions.
Synthesis Methods
The synthesis of 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine involves the reaction of 2-pyridinylpiperazine with 2-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide under controlled temperature and pressure conditions. The yield of 1-(2-ethoxybenzyl)-4-(2-pyridinyl)piperazine obtained from this reaction is typically high, and the compound can be purified using standard chromatographic techniques.
properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-22-17-8-4-3-7-16(17)15-20-11-13-21(14-12-20)18-9-5-6-10-19-18/h3-10H,2,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAYAORJTXFIKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5260359 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.